molecular formula C25H25ClN4O5 B4075493 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide

Cat. No. B4075493
M. Wt: 496.9 g/mol
InChI Key: FDVWQHDYPATGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 73-6691 and is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of various physiological processes, including blood vessel dilation, platelet function, and neurotransmitter release.

Mechanism of Action

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide works by inhibiting the activity of sGC, an enzyme that plays a crucial role in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including blood vessel dilation, platelet function, and neurotransmitter release. By inhibiting sGC, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide can reduce the production of cGMP, leading to a decrease in blood vessel dilation and platelet function.
Biochemical and Physiological Effects:
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide has several biochemical and physiological effects. It can reduce pulmonary arterial pressure and improve exercise capacity in patients with pulmonary hypertension. It can also reduce blood pressure and improve endothelial function in patients with hypertension. In addition, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, making it a valuable tool for studying the role of sGC in various physiological processes. It is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide in lab experiments. It can have off-target effects, leading to potential complications in the interpretation of results. In addition, it is not suitable for in vivo studies due to its poor bioavailability.

Future Directions

There are several future directions for the research on N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide. One area of research is in the development of more potent and selective sGC inhibitors. Another area of research is in the identification of new therapeutic applications for N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide, such as in the treatment of cardiovascular diseases and neurological disorders. Furthermore, research can be conducted on the potential side effects of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide and ways to mitigate them. Overall, the research on N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide has significant potential for advancing our understanding of the role of sGC in various physiological processes and for developing new therapeutic interventions.

Scientific Research Applications

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Studies have shown that N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide can effectively reduce pulmonary arterial pressure and improve exercise capacity in patients with pulmonary hypertension.

properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O5/c1-2-4-24(31)29-13-11-28(12-14-29)21-8-7-18(16-20(21)26)27-25(32)23-10-9-22(35-23)17-5-3-6-19(15-17)30(33)34/h3,5-10,15-16H,2,4,11-14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVWQHDYPATGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide
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N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide
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N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide
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N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide
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N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide
Reactant of Route 6
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(3-nitrophenyl)-2-furamide

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